(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide
Description
“(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide” is a synthetic organic compound characterized by a conjugated enamide backbone and bifuran substituents. Its structure features:
- Substituents: A [2,3'-bifuran]-5-ylmethyl group attached to the amide nitrogen, introducing electron-rich aromaticity and planar geometry. This compound’s design likely targets applications in medicinal chemistry or materials science, leveraging furan’s metabolic stability and the enamide’s role as a bioisostere for peptide bonds .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(6-4-13-2-1-8-20-13)17-10-14-3-5-15(21-14)12-7-9-19-11-12/h1-9,11H,10H2,(H,17,18)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWMNFPTDKQAGZ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Amide bond formation: The bifuran intermediate is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
Final assembly: The furan-2-yl group is introduced in the final step, typically through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
(2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of (2E)-N-({[2,3’-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan rings and amide group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide” are contextualized below against analogous compounds (Table 1 and analysis).
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Bifuran vs. Benzoxazole/Benzofuran : The bifuran system in the target compound provides electron-rich, planar geometry, favoring interactions with aromatic receptors. In contrast, benzoxazole (as in 5843-39-0) introduces a nitrogen-oxygen heterocycle, increasing polarity and hydrogen-bond acceptor capacity .
- Enamide vs.
- Substituent Effects : The furan-2-yl group in the target compound contrasts with pyridinyl or thiophene substituents in analogs (e.g., ), altering electronic distribution and solubility.
Biological Activity
The compound (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide is a complex organic molecule characterized by its unique structural features, including bifuran and furan moieties. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The IUPAC name for this compound is (E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide. The molecular formula is , and it features a bifuran unit that contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of bifuran have been linked to enhanced antimicrobial activity due to their lipophilicity and ability to interact with microbial membranes .
- The compound's mechanism may involve disrupting cell membrane integrity or interfering with essential metabolic pathways in bacteria and fungi.
-
Anticancer Properties :
- The compound has been explored for its potential in cancer therapy. Research suggests that certain bifuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
- In vitro studies indicate that these compounds can inhibit the growth of various cancer cell lines, although specific data on this compound's efficacy is still limited.
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies :
- Cancer Cell Line Testing :
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis in cancer cells, which is a critical pathway for anticancer activity .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide?
- Methodological Answer : The synthesis of bifuran-containing enamide derivatives typically involves coupling reactions, such as amide bond formation between activated carboxylic acids and amines. For example, analogous compounds (e.g., substituted furamides) are synthesized using reagents like oxalyl chloride (C₂O₂Cl₂) for carboxyl activation, followed by coupling with amines under reflux in dichloromethane (DCM) . Critical factors include:
- Reaction Temperature : Elevated temperatures (e.g., 50–60°C) improve reaction rates but may risk side reactions.
- Catalysts : DMAP (4-dimethylaminopyridine) enhances nucleophilic acylation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate pure products .
Q. How can researchers verify the stereochemical integrity of the (2E)-configured propenamide moiety?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential. The coupling constant (J) between H₂ and H₃ in the propenamide group (typically ~15 Hz for trans configuration) confirms the (2E) geometry. For example, in structurally similar compounds like (E)-3-nitrophenylprop-2-enamides, J values of 15.5 Hz were observed . Additionally, NOESY experiments can exclude spatial proximity between substituents on either side of the double bond .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : Urease inhibition assays using Helicobacter pylori extracts, measuring ammonia production via indophenol method (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to assess therapeutic index .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Contradictions often arise due to pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) to assess lipophilicity. Compounds with logP >5 may require formulation adjustments (e.g., PEGylation) .
- Metabolite Identification : Use LC-MS/MS to identify degradation products in plasma or liver microsomes .
- Structural Analogues : Synthesize derivatives with improved stability, such as replacing labile furan moieties with bioisosteres (e.g., thiophene) .
Q. What advanced techniques are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., urease) to identify binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Model ligand-enzyme interactions to predict residues critical for inhibition (e.g., Ni²⁺ coordination in urease active sites) .
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratio). For example, a Plackett-Burman design reduced variability in polycationic dye-fixative synthesis by identifying critical factors (e.g., initiator concentration) .
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC monitoring to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
